molecular formula C17H25BN2O3 B14778194 N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide

Cat. No.: B14778194
M. Wt: 316.2 g/mol
InChI Key: ZHBFZSAMRWOQLB-UHFFFAOYSA-N
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Description

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide is an organic compound that features a boronic ester group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and pyridine groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and potential biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical transformations and interactions with various molecular targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C17H25BN2O3

Molecular Weight

316.2 g/mol

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-13(9-10-19-14)20-15(21)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,19,20,21)

InChI Key

ZHBFZSAMRWOQLB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3CCCC3

Origin of Product

United States

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